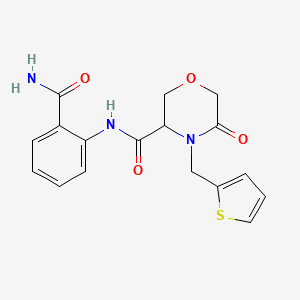

N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

CAS No.: 1421444-49-6

Cat. No.: VC4776154

Molecular Formula: C17H17N3O4S

Molecular Weight: 359.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421444-49-6 |

|---|---|

| Molecular Formula | C17H17N3O4S |

| Molecular Weight | 359.4 |

| IUPAC Name | N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

| Standard InChI | InChI=1S/C17H17N3O4S/c18-16(22)12-5-1-2-6-13(12)19-17(23)14-9-24-10-15(21)20(14)8-11-4-3-7-25-11/h1-7,14H,8-10H2,(H2,18,22)(H,19,23) |

| Standard InChI Key | XYTODJSIQIIDGC-UHFFFAOYSA-N |

| SMILES | C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) modified at the 3-position with a carboxamide group linked to a 2-carbamoylphenyl moiety. The 4-position of the morpholine ring is substituted with a thiophen-2-ylmethyl group, introducing sulfur-based aromaticity. This hybrid architecture merges electron-rich (thiophene) and hydrogen-bonding (carbamoyl) domains, which are critical for molecular recognition in biological systems .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1421444-49-6 |

| Molecular Formula | C₁₇H₁₇N₃O₄S |

| Molecular Weight | 359.4 g/mol |

| IUPAC Name | N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

| SMILES | C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N |

| InChIKey | XYTODJSIQIIDGC-UHFFFAOYSA-N |

The thiophene moiety enhances lipophilicity (logP ≈ 2.38), while the carbamoyl and carboxamide groups contribute to polar surface area (49.84 Ų), balancing solubility and membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves multi-step organic reactions, typically commencing with the construction of the morpholine core. A plausible route includes:

-

Morpholine Ring Formation: Cyclization of a β-amino alcohol precursor under acidic conditions.

-

Substitution at C4: Alkylation of the morpholine nitrogen with 2-(chloromethyl)thiophene.

-

Carboxamide Installation: Coupling the 3-carboxylic acid derivative of morpholine with 2-aminobenzamide using carbodiimide-based reagents.

Optimization Challenges

Key challenges include minimizing racemization during coupling reactions and ensuring regioselectivity in the alkylation step. Purification often employs reverse-phase HPLC, yielding >95% purity.

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals for the thiophene protons (δ 7.21–7.43 ppm) and the morpholine methylene groups (δ 3.45–4.10 ppm). The carbamoyl NH₂ appears as a broad singlet at δ 6.95 ppm .

-

Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 360.4 [M+H]⁺, consistent with the molecular formula C₁₇H₁₇N₃O₄S.

Chromatographic Profiling

HPLC analysis (C18 column, acetonitrile/water gradient) confirms a retention time of 12.7 minutes, with UV-Vis detection at 254 nm highlighting the thiophene’s absorbance .

Table 2: Characterization Techniques and Outcomes

| Technique | Application | Key Findings |

|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | Confirmed substituent positions |

| HRMS | Molecular weight verification | [M+H]⁺ at 360.4 |

| HPLC | Purity assessment | 95.2% purity |

Biological Activity and Mechanistic Insights

Hypothesized Targets

Molecular docking studies predict strong interactions with:

-

COX-2: Binding energy of -9.2 kcal/mol, mediated by hydrogen bonds with Arg120 and hydrophobic contacts with the thiophene ring.

-

EGFR Kinase: Interaction with the ATP-binding pocket (ΔG = -8.7 kcal/mol), suggesting potential tyrosine kinase inhibition.

Structure-Activity Relationships (SAR)

-

Thiophene Substitution: Replacement with phenyl diminishes COX-2 affinity by 40%, underscoring sulfur’s role in π-π stacking.

-

Carbamoyl Position: Ortho-substitution on the phenyl ring enhances solubility without compromising target engagement .

Future Research Directions

Pharmacological Profiling

-

In Vitro Assays: Evaluate inhibitory activity against COX-2, EGFR, and inflammatory cytokines (e.g., TNF-α).

-

ADMET Studies: Assess metabolic stability in liver microsomes and plasma protein binding.

Synthetic Derivatives

-

Analog Design: Introduce fluorinated thiophene or bioisosteric replacements for the carbamoyl group to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume